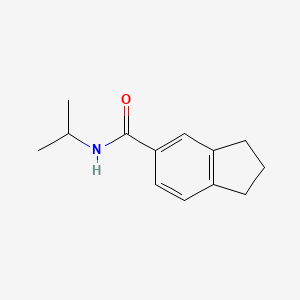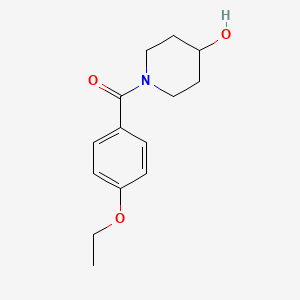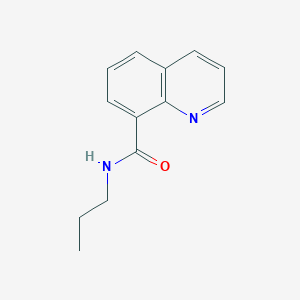
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, there are concerns about its safety and legality, which have led to its ban in competitive sports.
Mecanismo De Acción
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide are complex and depend on various factors, including the dose, duration of exposure, and individual characteristics. Some of the reported effects include increased endurance, improved muscle fiber composition, and reduced body fat. However, there are also concerns about the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including liver toxicity and increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for laboratory experiments, including its ability to improve endurance and performance in animal models. It also has potential therapeutic applications for various diseases, which makes it a promising candidate for drug development. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and long-term effects.
Direcciones Futuras
There are several future directions for research on N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its mechanism of action, and developing safer and more effective analogs. Additionally, there is a need for further research on the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, particularly with regard to liver toxicity and cancer risk.
Métodos De Síntesis
The synthesis of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid and isobutyryl chloride to form the intermediate isobutyryl-2,3-dihydro-1H-indene-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-propan-2-ylamine to yield N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lipid metabolism in animal models. In addition, it has been investigated as a potential treatment for various diseases, including diabetes, obesity, and cancer.
Propiedades
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXTHFHHAZGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)

